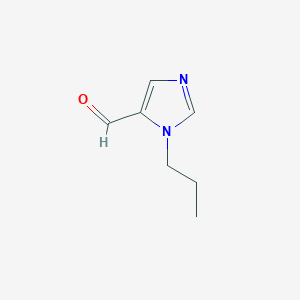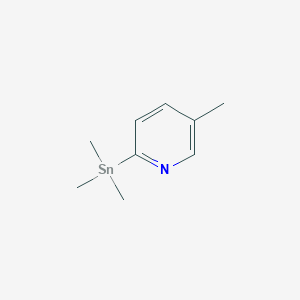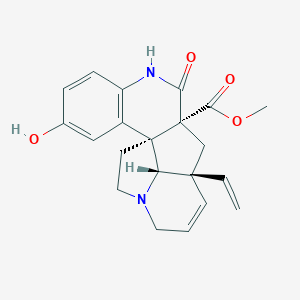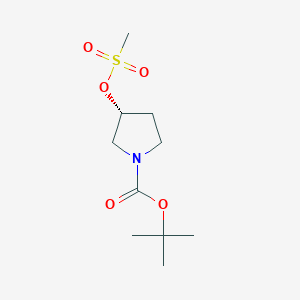![molecular formula C6H9N5 B171171 2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine CAS No. 197355-63-8](/img/structure/B171171.png)
2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPTA and has a molecular formula of C7H9N5. EPPTA is a heterocyclic compound that contains both pyrazole and triazole rings.
Mechanism Of Action
The mechanism of action of EPPTA is not fully understood. However, it is believed to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of the phosphorylation of target proteins, which leads to the inhibition of cell growth and proliferation.
Biochemical And Physiological Effects
EPPTA has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. EPPTA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, EPPTA has been found to have antimicrobial properties against various bacterial strains.
Advantages And Limitations For Lab Experiments
One of the advantages of EPPTA is that it is relatively easy to synthesize. Additionally, it has been found to have low toxicity, which makes it a potential candidate for drug development. However, one of the limitations of EPPTA is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action of EPPTA.
Future Directions
EPPTA has shown promising results in various fields, including cancer therapy, anti-inflammatory therapy, and antimicrobial therapy. Further research is needed to fully understand the mechanism of action of EPPTA and to explore its potential applications in other fields. Some of the future directions for EPPTA research include:
1. Investigating the potential of EPPTA as a drug candidate for cancer therapy
2. Studying the anti-inflammatory effects of EPPTA in vivo
3. Exploring the potential of EPPTA as an antimicrobial agent against drug-resistant bacterial strains
4. Investigating the potential of EPPTA as an inhibitor of other protein kinases
5. Exploring the potential of EPPTA as a tool for studying the role of CK2 in cellular processes.
Synthesis Methods
The synthesis of EPPTA involves the reaction between 2-ethylpyrazole-3-carboxylic acid and thiosemicarbazide in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form EPPTA. The yield of this reaction is around 70%.
Scientific Research Applications
EPPTA has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, antitumor, and antimicrobial properties. EPPTA has also been studied as a potential inhibitor of protein kinase CK2, which plays a crucial role in the regulation of cell growth and proliferation. EPPTA has been shown to inhibit the activity of CK2, which makes it a potential candidate for cancer therapy.
properties
CAS RN |
197355-63-8 |
|---|---|
Product Name |
2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine |
Molecular Formula |
C6H9N5 |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazol-6-amine |
InChI |
InChI=1S/C6H9N5/c1-2-5-8-6-3-4(7)9-11(6)10-5/h3,9H,2,7H2,1H3 |
InChI Key |
XXHMFTVPFUAARZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN2C(=N1)C=C(N2)N |
Canonical SMILES |
CCC1=NN2C(=N1)C=C(N2)N |
synonyms |
3H-Pyrazolo[1,5-b][1,2,4]triazol-6-amine, 2-ethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)





